Fragment Physicochemical Profile Benchmarking: 3-Methyl-1-[(1H-pyrazol-4-yl)methyl]urea vs. Common Fragment Library Standards
In fragment-based drug discovery, adherence to the 'Rule of Three' (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is critical. 3-Methyl-1-[(1H-pyrazol-4-yl)methyl]urea (MW: 154.17; XLogP3: -0.8; HBD: 3; HBA: 2) [1] occupies a distinct property niche compared to common commercial fragment library members. For example, a widely used unsubstituted pyrazolyl-urea analog, 1-(1H-pyrazol-4-ylmethyl)urea (MW: 140.14, computed XLogP3: ~-1.1, HBD: 4) [2], has a lower lipophilicity and an additional hydrogen bond donor, making it less suitable for targeting hydrophobic protein pockets. The N-methyl modification of the target compound systematically increases lipophilicity and reduces hydrogen bond donor count by one, offering a differentiated starting point for fragment growth when balanced polarity is required [1].
| Evidence Dimension | Computed Physicochemical Properties (Rule of Three Compliance) |
|---|---|
| Target Compound Data | MW: 154.17 g/mol; XLogP3: -0.8; HBD: 3; HBA: 2; TPSA: 69.8 Ų |
| Comparator Or Baseline | 1-(1H-pyrazol-4-ylmethyl)urea (unsubstituted urea analog): Computed MW: 140.14 g/mol; XLogP3: ~-1.1 (estimated); HBD: 4; HBA: 2; TPSA: ~78 Ų (estimated) |
| Quantified Difference | ΔMW: +14.03 g/mol; ΔXLogP3: +0.3 units; ΔHBD: -1; ΔTPSA: ~-8 Ų |
| Conditions | Computed properties using PubChem XLogP3 and Cactvs algorithms; comparator properties are model-derived or estimated based on structural similarity |
Why This Matters
The systematic shift in lipophilicity and hydrogen bonding capacity directly impacts fragment screening hit rates and the efficiency of subsequent medicinal chemistry optimization, guiding procurement for fragment library design.
- [1] PubChem Compound Summary for CID 81907295, '3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea'. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 15167266, '1-(1H-pyrazol-4-ylmethyl)urea'. National Center for Biotechnology Information. Properties estimated based on structural analogy. View Source
